

# improving the in vivo persistence of AB-2100 T cells

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## Compound of Interest

Compound Name: TU-2100

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## AB-2100 T Cell Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AB-2100, an autologous integrated circuit T (ICT) cell therapy. The primary focus is on strategies to improve and troubleshoot the in vivo persistence of these engineered T cells.

## Frequently Asked Questions (FAQs)

Q1: What is AB-2100 and how is it designed to enhance persistence?

A1: AB-2100 is an autologous T cell therapy engineered for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2] It incorporates several features to improve efficacy and persistence, distinguishing it from conventional CAR-T cells:

- **Sequential "AND" Logic Gate:** To enhance safety and tumor specificity, AB-2100 requires two antigens to be present for full activation. It uses a priming receptor (PrimeR) that recognizes Prostate-Specific Membrane Antigen (PSMA) on the tumor neovasculature. This engagement then induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[3][4][5][6] This sequential targeting is intended to limit "on-target, off-tumor" toxicity.[1][5]
- **Resistance to TME Suppression:** The T cells are engineered with short-hairpin RNAs (shRNAs) that knock down the expression of FAS and TGF-beta receptor 2 (TGFB2). This

modification is designed to make the T cells resistant to immunosuppressive signals within the tumor microenvironment (TME).[5]

- Enhanced Persistence and Potency: AB-2100 includes a Synthetic Pathway Activator (SPA), a key component for improving in vivo persistence. The SPA drives constitutive activation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is crucial for T cell expansion, cytotoxicity, and the formation of long-term memory T cells.[5][7][8]

Q2: We are observing poor persistence of AB-2100 T cells in our preclinical models. What are the potential causes and solutions?

A2: Poor persistence of CAR-T cells is a common challenge. For AB-2100, several factors could be at play. Here's a troubleshooting guide:

Potential Cause	Recommended Action
Suboptimal T Cell Fitness	Ensure the starting T cell population is healthy. The phenotype of the initial T cells can significantly impact persistence; less differentiated T cells (naive, central memory, and stem-like memory) generally persist longer in vivo.[9] Consider phenotyping the T cells before and after transduction.
Insufficient Lymphodepletion	Proper lymphodepletion in the host is critical for removing cytokine "sinks" and creating space for the infused T cells to expand. Verify that the cyclophosphamide/fludarabine conditioning regimen is administered correctly before T cell infusion.[1]
Tumor Microenvironment (TME) Inhibition	While AB-2100 is designed to resist FASL and TGF- $\beta$ mediated suppression, the TME contains other inhibitory factors. Consider evaluating the expression of other checkpoint inhibitors like PD-L1 in your tumor models. Combination therapy with checkpoint inhibitors may further enhance persistence.
Lack of Antigen Stimulation	The sequential AND gate requires PSMA engagement for full CA9 CAR expression. Ensure your tumor model has adequate PSMA expression on its vasculature to "prime" the AB-2100 cells. Without this priming step, the T cells will not be fully activated and will not persist.
Issues with SPA Functionality	The SPA-driven STAT3 signaling is central to persistence. Confirm the integrity of the engineered construct. You can assess the phosphorylation status of STAT3 (pSTAT3) in the manufactured T cells via flow cytometry or Western blot to ensure the pathway is constitutively active.

Q3: How does the Synthetic Pathway Activator (SPA) in AB-2100 improve T cell persistence?

A3: The SPA provides constitutive activation of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in T cell biology. Its sustained activation promotes:

- **Survival and Anti-Apoptosis:** STAT3 signaling upregulates the expression of anti-apoptotic proteins (like Bcl-xL and Bcl-2), which helps protect the T cells from cell death within the harsh tumor microenvironment.[\[10\]](#)
- **Memory T Cell Formation:** The STAT3 pathway is crucial for the development and maintenance of memory T cells (Tcm and Tscm).[\[7\]](#)[\[11\]](#)[\[12\]](#) These memory subsets have a high capacity for self-renewal and can mount a rapid and robust response upon re-encountering an antigen, leading to long-term functional persistence.[\[7\]](#)[\[11\]](#)[\[12\]](#)
- **Modulation of Effector Function:** STAT3 signaling can help balance the differentiation of T cells, preventing premature exhaustion and promoting a sustained anti-tumor response.[\[13\]](#)

## Data on AB-2100 Persistence

Preclinical studies in xenograft models of renal cell carcinoma have demonstrated that the inclusion of the Synthetic Pathway Activator (SPA) significantly enhances the anti-tumor activity and long-term functional persistence of AB-2100 T cells.[\[8\]](#) While specific quantitative data from these studies are not publicly available, the following table illustrates the expected outcomes based on conference abstracts.

Table 1: Illustrative Preclinical Efficacy of AB-2100 in an A498 ccRCC Xenograft Model (Note: This table is a representation based on qualitative descriptions from scientific abstracts; it does not represent actual published data.)

Treatment Group	Endpoint	Illustrative Result	Reference
Standard CA9 CAR-T	Tumor Growth	No significant anti-tumor effect at low doses	[1]
T Cell Persistence	Low to undetectable levels by Day 30	-	
AB-2100 (with SPA)	Tumor Growth	Complete and durable tumor elimination	[8][14]
T Cell Persistence	Maintained presence in rechallenge models	[8]	

## Key Experimental Protocols

Below are generalized, detailed protocols for key experiments relevant to assessing the in vivo persistence of AB-2100 T cells. These are representative methodologies and may require optimization for specific experimental setups.

### Protocol 1: Evaluation of AB-2100 Persistence in a Subcutaneous Xenograft Model

This protocol describes how to establish a tumor model and quantify T cell persistence over time using qPCR.

#### 1. Cell Preparation:

- Culture human ccRCC cells (e.g., A498, 786-O) under standard conditions.[5]
- Harvest cells and resuspend in sterile, serum-free media (e.g., RPMI-1640) or PBS at a concentration of  $5-10 \times 10^6$  cells per 100  $\mu$ L. Keep on ice.

#### 2. Tumor Implantation:

- Use immunodeficient mice (e.g., NSG or NOG).
- Anesthetize the mouse.
- Inject 100  $\mu$ L of the cell suspension subcutaneously into the right flank.
- Monitor tumor growth using caliper measurements (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ).

### 3. T Cell Infusion:

- When tumors reach a volume of 100-150 mm<sup>3</sup>, administer a lymphodepleting regimen (e.g., cyclophosphamide).
- 24-48 hours later, infuse the specified dose of AB-2100 T cells via tail vein injection.

### 4. Monitoring T Cell Persistence via qPCR:

- At designated time points (e.g., Day 7, 14, 28, 60 post-infusion), collect peripheral blood (~50 µL) from the tail vein into EDTA-coated tubes.
- Isolate genomic DNA (gDNA) from whole blood using a suitable kit (e.g., MagMAX™ DNA Multi-Sample Ultra 2.0 Kit).[\[15\]](#)
- Perform quantitative PCR (qPCR) to determine the number of CAR transgene copies.[\[15\]](#)  
[\[16\]](#)
- Target: A unique sequence within the integrated AB-2100 DNA cassette.
- Reference Gene: A single-copy human gene (e.g., RNase P) to normalize for the amount of input gDNA.[\[15\]](#)
- Standard Curve: Use a linearized plasmid containing the target sequence to generate a standard curve for absolute quantification.
- Calculation: Report results as CAR copies per µg of gDNA.

## Protocol 2: Immunophenotyping of Persistent T Cells by Flow Cytometry

This protocol allows for the characterization of T cell subsets within the persistent population.

### 1. Sample Collection:

- Collect peripheral blood as described above. For tumor-infiltrating lymphocytes (TILs), excise the tumor at the experimental endpoint and create a single-cell suspension.

### 2. Sample Preparation:

- Lyse red blood cells using an ammonium-chloride-based lysing solution.[\[17\]](#)[\[18\]](#)
- Wash the remaining cells with FACS buffer (PBS + 2% FBS).

### 3. Staining:

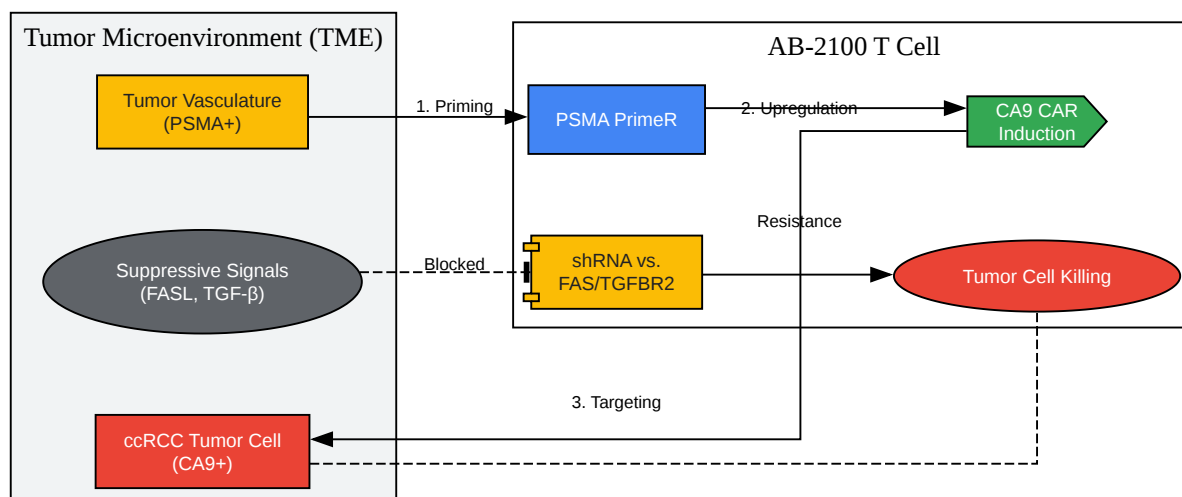
- Distinguish human cells from mouse cells using antibodies against human CD45 and mouse CD45.[19]
- Identify T cells using an antibody against human CD3.
- Identify the AB-2100 population. Since the CA9 CAR is inducible, a specific CAR detection reagent may be needed. Alternatively, if a surface marker is co-expressed, it can be used for identification.
- Characterize memory subsets using antibodies against:
  - CD45RO and CD62L (or CCR7)
  - Naive (TN): CD45RO<sup>-</sup>, CD62L<sup>+</sup>
  - Central Memory (TCM): CD45RO<sup>+</sup>, CD62L<sup>+</sup>
  - Effector Memory (TEM): CD45RO<sup>+</sup>, CD62L<sup>-</sup>
  - Effector (TE): CD45RO<sup>-</sup>, CD62L<sup>-</sup>

#### 4. Data Acquisition and Analysis:

- Acquire samples on a flow cytometer (e.g., MACSQuant Analyzer).[9]
- Analyze the data to determine the percentage of AB-2100 T cells within the human CD3<sup>+</sup> population and the proportion of each memory subset over time.

## Visualizations

### AB-2100 "AND" Gate Mechanism and TME Resistance

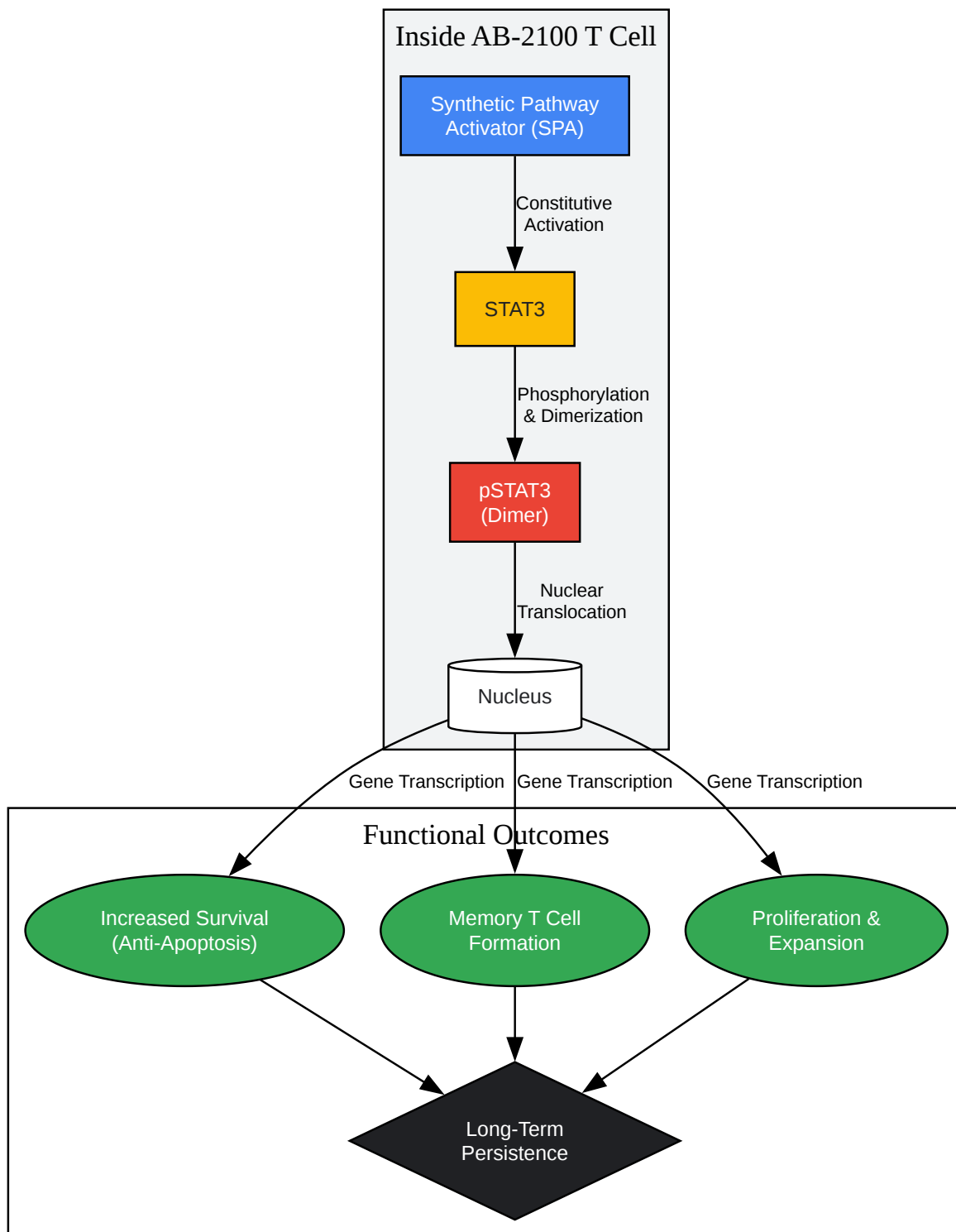


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Caption: Workflow of AB-2100's sequential AND gate and resistance to TME suppression.

## **SPA-Mediated STAT3 Signaling for Enhanced Persistence**





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Caption: The SPA constitutively activates STAT3, driving gene expression for T cell persistence.

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